3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(methoxyamino)methylene]-4-nitrobenzenecarboxamide
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Overview
Description
The compound “3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(methoxyamino)methylene]-4-nitrobenzenecarboxamide” has a molecular formula of C16H14ClN3O6S . It has an average mass of 411.817 Da and a monoisotopic mass of 411.029175 Da .
Physical and Chemical Properties Analysis
This compound has several physical and chemical properties that can be inferred from its structure. For example, the presence of the nitro group suggests that it might be a strong electron-withdrawing group, which could influence its reactivity .Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Reactivity : Studies on related compounds highlight the diverse reactivity and potential applications of similar chemical structures in synthesis and materials science. For example, the synthesis and characterization of novel sulfonamide derivatives have been explored for their potential applications, including antimicrobial activity. This work underscores the versatility of sulfonamide chemistry in developing new compounds with significant biological activities (Saleem et al., 2018).
Metal-Organic Frameworks (MOFs) : Research on metal-organic frameworks (MOFs) that incorporate sulfone and nitrobenzene derivatives highlights the utility of these compounds in constructing advanced materials with potential applications in gas storage, sensing, and catalysis. Such studies demonstrate the utility of complex organic molecules in the design and synthesis of functional materials (Guo et al., 2017).
Applications in Materials Science
- Polymer Synthesis : The synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers incorporating similar chemical moieties suggests applications in high-performance materials. These copolymers exhibit excellent thermal stability and solubility properties, making them suitable for various industrial applications (Wang & Wu, 2003).
Future Directions
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-N-[(E)-methoxyiminomethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O6S/c1-26-19-10-18-16(21)11-2-7-15(20(22)23)12(8-11)9-27(24,25)14-5-3-13(17)4-6-14/h2-8,10H,9H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJHXLADBJCYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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